Diallyl oxalate

CAS No.: 615-99-6

Cat. No.: VC3893684

Molecular Formula: C8H10O4

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 615-99-6 |

|---|---|

| Molecular Formula | C8H10O4 |

| Molecular Weight | 170.16 g/mol |

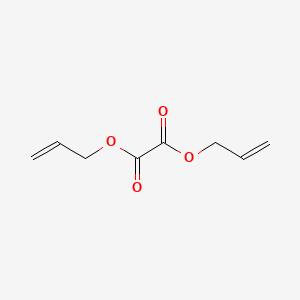

| IUPAC Name | bis(prop-2-enyl) oxalate |

| Standard InChI | InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2 |

| Standard InChI Key | BKXRKRANFLFTFU-UHFFFAOYSA-N |

| SMILES | C=CCOC(=O)C(=O)OCC=C |

| Canonical SMILES | C=CCOC(=O)C(=O)OCC=C |

| Boiling Point | 217.0 °C |

Introduction

Chemical Structure and Molecular Characteristics

Diallyl oxalate’s structure features two allyl groups () bonded to an oxalate moiety (). The molecule’s planar geometry and conjugated double bonds facilitate radical-mediated reactions, making it a versatile intermediate in organic chemistry. Key structural attributes include:

-

Bond Lengths: The central oxalate group exhibits resonance stabilization, with C=O bonds measuring approximately 1.21 Å and C-O bonds at 1.36 Å .

-

Reactivity: The allyl groups’ -electrons enable participation in Diels-Alder reactions and radical polymerization .

Table 1: Physical Properties of Diallyl Oxalate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 170.16 g/mol | |

| Boiling Point | 220–225°C (decomposes) | |

| Density | 1.12 g/cm³ | |

| Solubility | Miscible with organic solvents |

Synthesis Methods

Diallyl oxalate is synthesized via esterification of oxalic acid with allyl alcohol or transesterification of dialkyl oxalates. Recent advancements emphasize solvent-free and green chemistry approaches:

Direct Esterification

Oxalic acid reacts with excess allyl alcohol under acidic catalysis (e.g., ) at 80–100°C, yielding diallyl oxalate with ~75% efficiency. Side products include monoallyl oxalate, necessitating purification via fractional distillation .

Transesterification

Dimethyl oxalate () undergoes transesterification with allyl alcohol in the presence of lipase enzymes or alkaline catalysts. This method achieves higher selectivity (>90%) and reduces waste .

Thermal Decomposition and Radical Formation

Upon heating, diallyl oxalate decomposes into allyl radicals () and carbon dioxide, a process critical to its applications:

Kinetics and Mechanism

-

Activation Energy: 40 ± 3 kJ/mol, with a pre-exponential factor of .

-

Byproducts: Pentene-1 and cyclopropane form via allyl radical recombination .

Table 2: Thermal Decomposition Products (130–190°C)

| Product | Yield (%) | Conditions |

|---|---|---|

| Carbon Dioxide | 98 | Unsensitized |

| Allyl Radicals | 95 | Ethyl Sensitization |

| Polymer | <5 | Prolonged Heating |

Polymerization and Material Applications

Diallyl oxalate polymerizes via radical initiation, forming crosslinked networks used in coatings and adsorbents:

Radiation-Induced Grafting

Nylon-6 fabrics grafted with diallyl oxalate exhibit enhanced uranium adsorption capacity. Electron beam irradiation (10–30 kGy) achieves a grafting degree (DoG) of 15–30%, correlating with uranium uptake efficiency :

Mechanical Properties

-

Tensile Strength: Grafted polymers show a 40% increase compared to ungrafted nylon .

-

Thermal Stability: Decomposition onset at 280°C, suitable for high-temperature applications.

Emerging Applications in Energy Systems

Mixed dialkyl oxalates (mDAOs), including diallyl derivatives, are explored as oxygenated fuel additives:

Gasoline Blending

-

Research Octane Number (RON): Increases by 2.5 points at 10% mMEO (methyl ethyl oxalate) blending .

-

Miscibility: Stable with gasoline above -10°C, preventing phase separation .

Diesel Additives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume